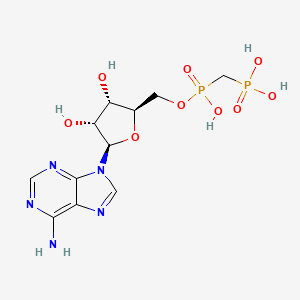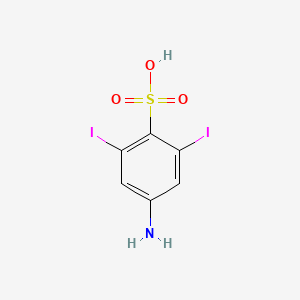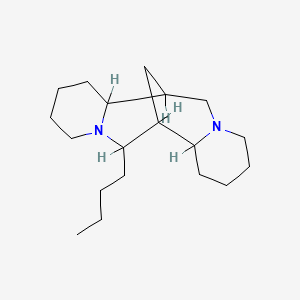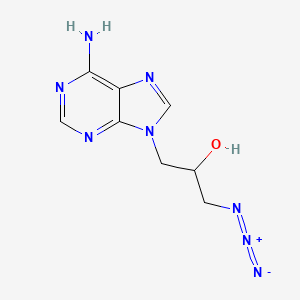
Adénosyl ester de l'acide phosphométhylphosphonique
Vue d'ensemble
Description
Synthesis Analysis
Phosphonate esters, similar to phosphomethylphosphonic acid adenosyl ester, are synthesized through various chemical routes. For instance, the synthesis of phenyl substituted bisphosphonates demonstrates the complexity and precision required in synthesizing compounds within this category. Such compounds are synthesized from esters of methylenediphosphorus-containing acids, showing the possibility of creating aminoalkylphosphinomethylenephosphonic and phosphinic acids from these esters, which may be selectively esterified with adenosine (Tarusova et al., 1982).
Molecular Structure Analysis
The molecular structure of related compounds like bisphosphonate esters reveals intricate details about their arrangement and interaction with metals. For example, the crystal structures of Cd complexes of bisphosphonates offer insights into the layered structures formed by these compounds, which can be crucial for understanding the molecular structure of phosphomethylphosphonic acid adenosyl ester (Jokiniemi et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of phosphonate esters, including phosphomethylphosphonic acid adenosyl ester, involve reactions such as hydrolysis, esterification, and complexation with metals. For instance, the hydrolysis of phosphonate esters catalyzed by enzymes highlights the chemical reactivity of these compounds, providing a foundation for understanding the reactions phosphomethylphosphonic acid adenosyl ester might undergo (Kelly et al., 1975).
Applications De Recherche Scientifique
Inhibition des ATPases
Ce composé est un puissant inhibiteur compétitif des ATPases mitochondriales solubles et liées aux membranes . Il interfère avec les réactions dépendantes de l'ATP de la phosphorylation oxydative, qui est essentielle à la production d'énergie dans les cellules. Cette application est importante dans la recherche visant à comprendre le métabolisme énergétique et pourrait potentiellement conduire au développement de nouveaux médicaments ciblant les troubles métaboliques.
Modulation de l'activité enzymatique
L'adénosyl ester de l'acide phosphométhylphosphonique a été montré comme affectant l'activité de diverses enzymes, telles que la Glycogène synthase kinase-3 bêta et la Thymidylate kinase . En modulant ces enzymes, les chercheurs peuvent étudier leurs rôles dans les processus cellulaires et les maladies, conduisant à des informations sur la biologie du cancer, le diabète et les maladies neurodégénératives.
Recherche sur la chimiotaxie
Le composé est utilisé pour étudier la protéine de chimiotaxie CheA dans des organismes comme Thermotoga maritima . Cette application est cruciale pour comprendre comment les cellules répondent aux stimuli chimiques, ce qui a des implications pour le développement de traitements contre les infections et les troubles immunitaires.
Études de transduction du signal
Il sert d'outil pour étudier les voies de transduction du signal impliquant des kinases telles que le récepteur du facteur de croissance insulino-like 1 et la Sérine/thréonine-protéine kinase pim-1 . Ces études sont fondamentales en recherche contre le cancer, car elles peuvent révéler des cibles pour l'intervention thérapeutique.
Analyse des voies métaboliques
Les chercheurs utilisent ce composé pour étudier les voies métaboliques, y compris celles impliquant la Dihydroxyacétone kinase et la Pantothénate kinase . Comprendre ces voies peut conduire à la découverte de nouvelles cibles médicamenteuses pour les maladies métaboliques et les infections bactériennes.
Biologie structurale et conception de médicaments
Les informations structurales de l'this compound sont précieuses pour la modélisation informatique et la conception de médicaments . Sa structure moléculaire unique lui permet d'interagir avec diverses cibles biologiques, fournissant un modèle pour le développement de nouveaux composés pharmaceutiques.
Mécanisme D'action
Phosphomethylphosphonic acid adenosyl ester is an analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom . It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation .
Orientations Futures
Phosphorylation chemistry, which is involved in the synthesis of compounds like Phosphomethylphosphonic acid adenosyl ester, is an essential methodology with significant impact on the biological sciences . Future research may focus on the development of new synthetic methods and the study of the biological effects of these compounds .
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWZBFDIYXLAA-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3768-14-7 | |
| Record name | α,β-Methylene-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine 5'-methylenediphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-methylenediphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)

![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)





![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)


